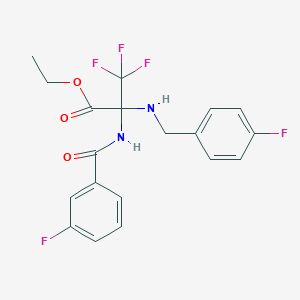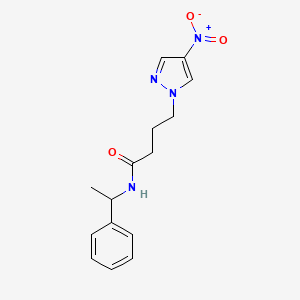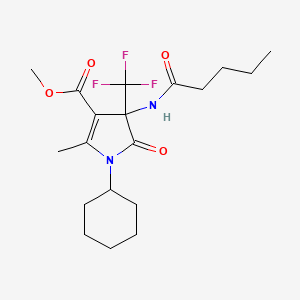![molecular formula C18H17N5S B11487520 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11487520.png)
13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound It features a unique structure with multiple fused rings and a combination of nitrogen, sulfur, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. One common approach is the condensation of N-benzylpiperidone with thioglycolic acid under reflux conditions in toluene, using a Dean-Stark apparatus to remove water . This reaction forms the core structure, which is then further modified through various substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent due to its unique structure and biological activity.
Materials Science: The compound’s rigid and complex structure makes it a candidate for developing new materials with specific mechanical and thermal properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in ulcer formation, thereby exerting its anti-ulcer effects . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
- 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
- 4,8-dibenzyl-1-thia-4,8-diazaspiro[4,5]decan-3-one
Uniqueness
Compared to these similar compounds, 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its more complex and rigid structure. This unique structure may confer different biological activities and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H17N5S/c1-12-20-17-16-14-7-8-22(9-13-5-3-2-4-6-13)10-15(14)24-18(16)19-11-23(17)21-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
QLFCNWGRQRFKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NC3=C(C2=N1)C4=C(S3)CN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487440.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11487447.png)
![1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11487451.png)


![16-hydroxy-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B11487466.png)
![Urea, N-[3-(9H-carbazol-9-yl)propyl]-N'-(2-cyanophenyl)-](/img/structure/B11487478.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11487494.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11487496.png)

![2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11487499.png)
![Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate](/img/structure/B11487507.png)
![methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate](/img/structure/B11487518.png)
![4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11487525.png)
